Barium tantalum oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium tantalum oxide is a compound that combines barium, tantalum, and oxygen It is known for its unique properties, including high dielectric constant and photocatalytic activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Barium tantalum oxide can be synthesized using several methods. One common method is the polymerizable complex method, which involves the preparation of a polymerizable complex followed by calcination. This method allows for the control of the morphology and particle size of the resulting compound .

Another method involves the nitridation of a mixture of barium carbonate and tantalum oxide in a flowing ammonia atmosphere. This process yields barium tantalum oxynitride, which can be further processed to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through solid-state reactions. This involves mixing barium carbonate and tantalum pentoxide powders, followed by high-temperature calcination. The reaction conditions, such as temperature and duration, are carefully controlled to ensure the formation of the desired phase and to optimize the properties of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Barium tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions

Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide.

Substitution: Substitution reactions involve the replacement of one element in the compound with another.

Major Products Formed

The major products formed from these reactions include various oxides and suboxides of tantalum, as well as oxynitrides when nitrogen is introduced into the reaction .

Applications De Recherche Scientifique

Electronic Applications

Dielectric Materials:

Barium tantalum oxide is primarily utilized as a dielectric material in capacitors due to its high dielectric constant and low loss characteristics. Its ability to maintain stability under varying temperatures makes it ideal for applications in high-frequency electronics.

Case Study:

A study demonstrated that this compound thin films exhibited excellent dielectric properties, making them suitable for use in multilayer ceramic capacitors (MLCCs) . The films were synthesized using sol-gel processing, resulting in high capacitance values essential for miniaturized electronic devices.

Table 1: Dielectric Properties of this compound Thin Films

| Property | Value |

|---|---|

| Dielectric Constant | 150-300 |

| Loss Tangent | 0.01 - 0.05 |

| Breakdown Voltage | > 10 MV/m |

Photonic Applications

Photocatalysis:

this compound has been investigated as a photocatalyst for water splitting and other photochemical reactions. Its bandgap properties allow it to absorb visible light, which is beneficial for solar energy applications.

Case Study:

Research indicated that barium-doped tantalum nitride nanostructures demonstrated enhanced photoelectrochemical activity when used as photoanodes in solar water splitting systems. The incorporation of barium significantly improved the efficiency of solar energy conversion .

Table 2: Photoelectrochemical Performance of Barium-Doped Tantalum Nitride

| Parameter | Value |

|---|---|

| Solar Energy Conversion Efficiency | 1.5% |

| Faraday Efficiency | ~100% |

| Stability | >100 min |

Biomedical Applications

Radiopacifiers:

In biomedical engineering, this compound serves as a radiopacifier in injectable calcium phosphate-based cements. Its radiopacity allows for better imaging during surgical procedures.

Case Study:

A study evaluated the use of this compound alongside barium sulfate as a radiopacifier in calcium phosphate-poly(lactic-co-glycolic acid) cements. The results showed that both materials enhanced radiopacity without compromising biocompatibility, making them suitable for monitoring bone substitute degradation in vivo .

Table 3: Comparison of Radiopacity in Calcium Phosphate Cements

| Radiopacifier | Radiopacity Enhancement (μCT) | Biocompatibility |

|---|---|---|

| This compound | Moderate | Safe |

| Barium Sulfate | High | Safe |

Catalytic Applications

Catalysts:

this compound is also being explored as a catalyst in various chemical reactions due to its unique surface properties and stability at high temperatures.

Case Study:

Research has shown that this compound can act effectively as a catalyst in the synthesis of fine chemicals, enhancing reaction rates and selectivity . The compound's catalytic activity was attributed to its ability to facilitate electron transfer processes.

Mécanisme D'action

The mechanism by which barium tantalum oxide exerts its effects is primarily related to its electronic structure and surface properties. In photocatalytic applications, the compound absorbs light and generates electron-hole pairs, which then participate in redox reactions. The specific molecular targets and pathways involved depend on the nature of the reaction and the conditions under which it occurs .

Comparaison Avec Des Composés Similaires

Barium tantalum oxide can be compared with other similar compounds, such as barium titanate and barium niobate. These compounds share some properties, such as high dielectric constants and photocatalytic activity, but also have unique characteristics:

Barium Titanate: Known for its ferroelectric properties and widely used in capacitors and other electronic devices.

Barium Niobate: Exhibits strong nonlinear optical properties and is used in photonics and optoelectronics.

This compound stands out due to its combination of high dielectric constant and photocatalytic activity, making it a versatile material for various applications.

Activité Biologique

Barium tantalum oxide (BaTa2O6) is a compound that has garnered attention in various fields, particularly in materials science and biomedical applications. This article delves into the biological activity of this compound, exploring its potential applications, toxicity, and relevant research findings.

This compound is a barium-based ceramic material that exhibits unique dielectric properties. It can be synthesized through several methods, including solid-state reactions and sol-gel processes. The compound's structure consists of barium ions and tantalum oxide, contributing to its stability and performance in various applications.

| Property | Value |

|---|---|

| Chemical Formula | BaTa2O6 |

| CAS Number | 12047-34-6 |

| Molecular Weight | 391.09 g/mol |

| Density | ~7.5 g/cm³ |

| Dielectric Constant | High (specific values vary) |

Applications in Medical Imaging

Recent studies have highlighted the use of tantalum oxide nanoparticles, including those derived from this compound, as contrast agents in medical imaging. For instance, tantalum oxide nanoparticles have been shown to provide superior imaging capabilities compared to traditional iodine-based agents due to their higher radiopacity and lower toxicity profiles. A study demonstrated that these nanoparticles could be effectively used for intraductal imaging in rodent models of breast cancer, showcasing their potential for real-time visualization during ablative procedures .

Toxicity and Safety Profile

The biological safety of this compound has been evaluated through various toxicity studies. The National Institute for Occupational Safety and Health (NIOSH) has outlined exposure banding processes that categorize the health risks associated with different chemical substances, including barium compounds. Barium itself can pose health risks if ingested or inhaled in significant amounts; however, when used in nanoparticle form, the compound exhibits lower systemic toxicity .

Case Studies

- Study on Imaging Performance : In a longitudinal study involving rodent models, researchers injected this compound nanoparticles intraductally and monitored their imaging performance using microCT. Results indicated that these nanoparticles provided excellent visualization of the ductal tree with minimal outward diffusion and low toxicity, making them suitable for image-guided ablative therapies .

- Toxicological Assessment : A comprehensive assessment of barium compounds indicated that while barium can cause adverse health effects at high exposure levels, the specific formulations of this compound used in medical applications showed significantly reduced toxicity and favorable safety profiles .

Enhanced Dielectric Properties

Research has indicated that doping barium titanate with tantalum oxide enhances its dielectric properties, which can also influence its photocatalytic activity. This suggests potential applications not only in biomedical fields but also in electronic devices where dielectric materials are crucial .

Summary of Findings

- Imaging Efficacy : this compound nanoparticles have demonstrated superior imaging capabilities compared to conventional agents.

- Low Toxicity : The compound exhibits low systemic toxicity when administered in nanoparticle form.

- Potential Applications : Beyond medical imaging, there are promising avenues for research into electronic materials due to enhanced dielectric properties.

Propriétés

IUPAC Name |

barium(2+);oxido(dioxo)tantalum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.6O.2Ta/q+2;;;;;2*-1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRBWDWIZAHEBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

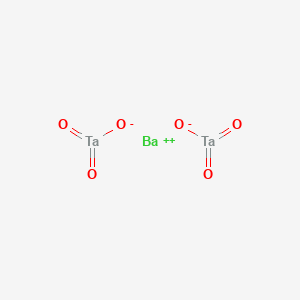

[O-][Ta](=O)=O.[O-][Ta](=O)=O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO6Ta2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.